17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone. This compound is part of the steroid hormone family, which plays a crucial role in various biological processes, including metabolism, immune response, and regulation of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Acetylation: Introduction of acetyl groups to the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as:
Catalytic hydrogenation: To reduce double bonds.
Chromatographic purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyprogesterone: Another corticosteroid hormone with similar biological functions.
Cortisol: A well-known glucocorticoid with broader physiological effects.
Prednisone: A synthetic corticosteroid used in various medical treatments.
Uniqueness
17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific acetylation at the 17th position, which influences its binding affinity and activity at corticosteroid receptors, making it distinct from other similar compounds .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859298 |
Source
|
Record name | Pregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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